
N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide
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Overview
Description
N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an oxalamide group, which is a functional group derived from oxalic acid, and it features both diethoxyethyl and ethylphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general synthetic route can be outlined as follows:
Oxalyl Chloride Reaction: Oxalyl chloride is reacted with 2,2-diethoxyethylamine and 4-ethylphenylamine in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines.
Scientific Research Applications
N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The oxalamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The diethoxyethyl and ethylphenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,2-diethoxyethyl)-N2-(4-methylphenyl)oxalamide
- N1-(2,2-diethoxyethyl)-N2-(4-isopropylphenyl)oxalamide
- N1-(2,2-diethoxyethyl)-N2-(4-tert-butylphenyl)oxalamide
Uniqueness
N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethyl group on the phenyl ring and the diethoxyethyl group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, mechanism of action, and biological activity, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of oxalyl chloride with 2,2-diethoxyethylamine and 4-ethylphenylamine. The reaction is generally carried out under inert conditions with solvents such as dichloromethane or tetrahydrofuran to prevent side reactions.
Synthetic Route
- Reactants : Oxalyl chloride, 2,2-diethoxyethylamine, 4-ethylphenylamine.
- Conditions : Inert atmosphere (nitrogen or argon), low temperatures.
- Solvents : Dichloromethane or tetrahydrofuran.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxalamide group allows for the formation of hydrogen bonds with active sites on target molecules, thereby influencing their activity. The diethoxyethyl and ethylphenyl substituents enhance the compound's binding affinity and specificity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and antiproliferative effects.
Antiproliferative Effects
Studies have shown that compounds with similar structures can inhibit cell proliferation by targeting topoisomerases, crucial enzymes involved in DNA replication and repair. For instance, derivatives of oxalamides have demonstrated cytotoxicity against various cancer cell lines through their inhibitory effects on topoisomerase II .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structure suggests potential interactions with topoisomerase I and II, which are common targets for anticancer drugs due to their role in DNA manipulation during cell division.
Case Studies
Case Study 1: Topoisomerase Inhibition
A study evaluated a library of oxamide derivatives for their antiproliferative activity against human tumor cell lines (HCT-116 and HeLa). The results indicated that certain derivatives inhibited topoisomerase I activity significantly, correlating with their cytotoxic effects .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCT-116 | 15 | Topoisomerase I inhibition |
Similar Oxamide Derivative | HeLa | 10 | Topoisomerase II inhibition |
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme interactions, this compound was tested for its ability to bind to various receptors. The findings suggested a strong binding affinity due to the presence of the diethoxyethyl group which facilitates hydrogen bonding .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(4-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-12-7-9-13(10-8-12)18-16(20)15(19)17-11-14(21-5-2)22-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOECPAGXZONKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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